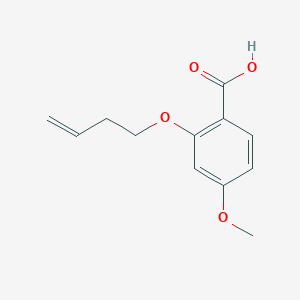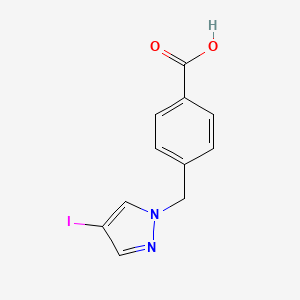
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound that features a pyrazole ring substituted with an iodine atom and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the iodine and benzonitrile groups. One common method involves the cyclization of an appropriate hydrazine with a nitrile compound under mild conditions. The reaction is often catalyzed by a transition metal such as nickel, which facilitates the addition to the nitrile and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The iodine atom and the benzonitrile group can participate in binding interactions with proteins or enzymes, affecting their activity. The pyrazole ring can also engage in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1H-pyrazole: A simpler analog with only the iodine substitution on the pyrazole ring.
Benzonitrile: Lacks the pyrazole ring but contains the nitrile group.
2-(1H-Pyrazol-1-yl)methylbenzonitrile: Similar structure but without the iodine atom.
Uniqueness
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile is unique due to the combination of the iodine-substituted pyrazole ring and the benzonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
2-[(4-iodopyrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-4-2-1-3-9(10)5-13/h1-4,6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXJXYPJNPNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(n-Pentylthio)phenyl]ethanol](/img/structure/B7893584.png)





